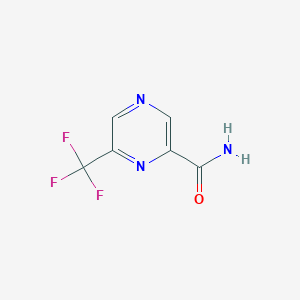

6-(Trifluoromethyl)pyrazine-2-carboxamide

Description

Properties

Molecular Formula |

C6H4F3N3O |

|---|---|

Molecular Weight |

191.11 g/mol |

IUPAC Name |

6-(trifluoromethyl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C6H4F3N3O/c7-6(8,9)4-2-11-1-3(12-4)5(10)13/h1-2H,(H2,10,13) |

InChI Key |

NFRSYMIEXYAJSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C=N1)C(F)(F)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Trifluoromethylation of Chloropyrazine Precursors

A common synthetic route begins with 6-chloropyrazine-2-carboximidamide or methyl 6-chloropyrazine-2-carboxylate as starting materials. The trifluoromethyl group is introduced using trifluoromethylating agents such as methyl 2-(fluorosulfonyl)difluoroacetate or copper(I) iodide-mediated trifluoromethylation in the presence of dimethylformamide (DMF) and toluene as solvents. The reaction is typically conducted at elevated temperatures (100–115°C) under an inert atmosphere (argon) to facilitate substitution of the chlorine atom by the trifluoromethyl group.

Conversion to Carboxamide

The methyl ester intermediate is then converted to the carboxamide via aminolysis or hydrolysis followed by amidation:

- Route A: Direct aminolysis of methyl 6-(trifluoromethyl)pyrazine-2-carboxylate with ammonia or amines in the presence of a base at room temperature or mild heating.

- Route B: Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with ammonia or amines using activating agents such as 2-chloro-1-methylpyridinium iodide and triethylamine in tetrahydrofuran (THF) at room temperature.

For example, methyl 6-(trifluoromethyl)pyrazine-2-carboxylate was stirred with 4′-(trifluoromethyl)biphenyl-2-amine and 2-chloro-1-methylpyridinium iodide in THF with triethylamine for 9 hours at room temperature, followed by extraction and silica gel chromatography to yield the corresponding carboxamide in 62% yield.

Alternative Methods

Some industrial processes may involve the reaction of 6-chloropyrazine-2-carboximidamide with trifluoromethylating agents in the presence of potassium carbonate and DMF at elevated temperatures, followed by purification steps such as recrystallization or chromatography to achieve high purity.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Trifluoromethylation | Methyl 2-(fluorosulfonyl)difluoroacetate, CuI | DMF, Toluene | 100–115°C | 2 hours | ~80–90 | Argon atmosphere, substitution of Cl |

| Ester aminolysis (Route A) | Ammonia or amine, base | THF or MeOH | Room temp to mild | Several hrs | 50–70 | Direct conversion to carboxamide |

| Hydrolysis + amidation (Route B) | Hydrolysis (acid/base), then coupling with amine + 2-chloro-1-methylpyridinium iodide | THF | Room temp | 9 hours | ~60 | Two-step process, purification needed |

| Industrial scale trifluoromethylation | 6-chloropyrazine-2-carboximidamide, trifluoromethylating agent, K2CO3 | DMF | Elevated temp | Variable | Optimized | Includes recrystallization/chromatography |

Research Findings and Optimization Notes

- The trifluoromethylation step is critical and often determines the overall yield and purity. Use of copper(I) iodide as a catalyst and fluorosulfonyl difluoroacetate as the trifluoromethyl source has been shown to provide high conversion rates.

- Amidation reactions benefit from mild conditions to avoid decomposition of sensitive pyrazine rings. The use of activating agents like 2-chloro-1-methylpyridinium iodide improves coupling efficiency.

- Purification by silica gel chromatography and recrystallization from solvents such as heptane and ethyl acetate is standard to achieve analytical purity.

- Industrial methods emphasize scalability and may incorporate continuous flow reactors and optimized solvent recycling to improve cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Pyrazine N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

One of the most significant applications of 6-(trifluoromethyl)pyrazine-2-carboxamide is in the development of novel fungicides. A prominent example is pyraziflumid , which contains this compound as a core structural element. Pyraziflumid has been shown to exhibit potent activity against a range of plant diseases, including:

- Gray Mold : Effective against Botrytis cinerea, a common pathogen in various crops.

- Sclerotinia Rot : Controls Sclerotinia sclerotiorum, affecting numerous vegetable crops.

- Powdery Mildew : Particularly effective against Erysiphe graminis in cereals.

In trials conducted by the Japan Plant Protection Association, pyraziflumid demonstrated superior efficacy compared to other carboxamides, with activity levels significantly enhanced by the trifluoromethyl substituent .

| Disease | Pathogen | Efficacy of Pyraziflumid |

|---|---|---|

| Gray Mold | Botrytis cinerea | High |

| Sclerotinia Rot | Sclerotinia sclerotiorum | High |

| Powdery Mildew | Erysiphe graminis | High |

Medicinal Chemistry

Antitubercular Activity

Another notable application of this compound derivatives is in the fight against tuberculosis (TB). Research has shown that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, which is crucial given the rise of multidrug-resistant TB strains.

In a study evaluating various pyrazine-2-carboxamide derivatives, several compounds demonstrated promising antitubercular properties, with some achieving IC50 values indicating effective inhibition of bacterial growth . The structural modifications involving the trifluoromethyl group were essential for enhancing biological activity.

Structure-Activity Relationship Studies

The trifluoromethyl group in pyrazine derivatives plays a critical role in their biological activity. Studies have indicated that this substituent can drastically enhance the fungicidal and bactericidal properties of compounds. For instance, the presence of this group in 3-(trifluoromethyl)pyrazine-2-carboxamide resulted in activities that were significantly higher than those observed for chloro-substituted analogs .

Case Studies

Case Study 1: Pyraziflumid Development

The development of pyraziflumid illustrates the effectiveness of this compound as a fungicide. In official field trials, it outperformed existing treatments and received positive evaluations for its safety and efficacy against multiple pathogens affecting crops .

Case Study 2: Antitubercular Agents

Research into new antitubercular agents has highlighted the potential of pyrazine derivatives. In vitro studies indicated that specific modifications to the pyrazine structure could lead to compounds with enhanced potency against resistant strains of Mycobacterium tuberculosis. This highlights both the therapeutic promise and the need for ongoing research into structure-activity relationships within this chemical class .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as a succinate dehydrogenase inhibitor (SDHI), it disrupts the mitochondrial electron transport chain in fungi, leading to cell death. This mechanism is crucial for its fungicidal activity .

Comparison with Similar Compounds

Pyrazinamide: An antitubercular agent with a similar pyrazine core.

Penthiopyrad: Another SDHI fungicide with a different substituent pattern.

Bixafen: A fungicide with a similar mode of action but different chemical structure.

Uniqueness: 6-(Trifluoromethyl)pyrazine-2-carboxamide stands out due to its high fungicidal activity and broad-spectrum efficacy against various plant pathogens. Its unique trifluoromethyl group enhances its biological activity and stability compared to other similar compounds .

Biological Activity

6-(Trifluoromethyl)pyrazine-2-carboxamide is a chemical compound notable for its structural features, including a trifluoromethyl group and a carboxamide functional group attached to a pyrazine ring. This compound has garnered attention in various fields, particularly in agriculture and medicinal chemistry, due to its promising biological activities.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 192.10 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as a fungicide and an antimycobacterial agent .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has been particularly effective against various fungal pathogens, demonstrating potential applications in agricultural pest management. For example, related compounds have shown enhanced activity against wheat brown rust and barley powdery mildew, with some derivatives exhibiting over tenfold increased efficacy compared to other fungicides .

Antimycobacterial Activity

In addition to its antifungal properties, this compound has been evaluated for its antimycobacterial activity. Studies have shown that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, which is critical given the rising incidence of drug-resistant tuberculosis. Compounds derived from pyrazine structures have been reported to have MIC values significantly lower than standard treatments .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes and metabolic pathways in fungi and bacteria. For instance, it may inhibit enzymes critical for fungal metabolism, thereby enhancing its fungicidal efficacy .

Comparative Analysis of Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | 1060812-74-9 | 0.72 | Antifungal |

| 5-Aminopyrazine-2-carboxylic acid | 40155-43-9 | 0.64 | Antimycobacterial |

| Methyl 3-(trifluoromethyl)picolinate | 588702-69-6 | 0.65 | Antimicrobial |

Case Studies

- Fungicidal Efficacy : A study demonstrated that the trifluoromethyl group significantly enhances the fungicidal activity of pyrazine derivatives against common agricultural pathogens. The compound was found to be effective at concentrations that were substantially lower than those required for traditional fungicides .

- Antitubercular Activity : In vitro studies highlighted that certain derivatives of pyrazine carboxamides exhibited superior activity against Mycobacterium tuberculosis, with some showing MIC values as low as ≤2 μg/mL, compared to the standard drug pyrazinamide (PZA), which has an MIC of ≥8 μg/mL .

Q & A

Q. What are the optimal synthetic routes for 6-(Trifluoromethyl)pyrazine-2-carboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of pyrazine-carboxamide derivatives often involves nitration, trifluoromethylation, and coupling reactions. For example, nitration of 3-hydroxypyrazine-2-carboxamide using KNO₃ and H₂SO₄ under controlled temperatures (5–20°C) has been reported to yield nitro derivatives with high purity . For trifluoromethylation, electrophilic or nucleophilic substitution reactions with CF₃-containing reagents (e.g., Togni’s reagent) in polar aprotic solvents (DMF, DMSO) are common. Optimization involves adjusting reagent stoichiometry (1:1.2–1:5 molar ratios), temperature (0–80°C), and reaction time (6–24 hours). Post-synthesis, purity is confirmed via HPLC (>98%) and NMR (absence of residual solvent peaks) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Verify trifluoromethyl (-CF₃) peaks at ~110–120 ppm (¹³C) and aromatic protons at δ 8.5–9.5 ppm (¹H) .

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and retention time consistency with standards .

- Elemental Analysis : Match calculated vs. observed C, H, N, F percentages (deviation <0.3%).

- X-ray Crystallography (if crystals form): Resolve bond angles and packing motifs to validate the trifluoromethyl-pyrazine core .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48–72 hours of exposure .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes and substrate analogs .

Advanced Research Questions

Q. How can researchers address low yields in trifluoromethylation or nitration steps during synthesis?

- Methodological Answer :

- Mechanistic Studies : Use DFT calculations (Gaussian, ORCA) to model transition states and identify rate-limiting steps (e.g., electrophilic attack barriers in nitration) .

- Alternative Reagents : Replace KNO₃/H₂SO₄ with acetyl nitrate (AcONO₂) for milder nitration or employ Cu-mediated CF₃ coupling .

- DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize variables (temperature, solvent, catalyst loading) and identify interactions .

Q. What experimental strategies are effective for elucidating the reaction mechanism of this compound formation?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled pyrazine precursors to track nitration pathways via 2D NMR .

- Kinetic Profiling : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to detect intermediates (e.g., nitrosonium ion formation) .

- Trapping Experiments : Add radical scavengers (TEMPO) or electrophilic quenchers (Na₂S₂O₃) to identify reactive species .

Q. How should discrepancies in biological activity data across studies be analyzed?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line passage numbers, serum concentrations) and normalize data using standardized controls .

- Structure-Activity Relationship (SAR) Modeling : Use QSAR tools (e.g., MOE, Schrödinger) to correlate substituent effects (e.g., -CF₃ position) with bioactivity .

- Dose-Response Reproducibility : Replicate experiments across independent labs with blinded sample coding to eliminate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.